2-(4-Ethylquinazolin-2-yl)guanidine 2-(4-Ethylquinazolin-2-yl)guanidine
Brand Name: Vulcanchem
CAS No.: 331417-02-8
VCID: VC14830740
InChI: InChI=1S/C11H13N5/c1-2-8-7-5-3-4-6-9(7)15-11(14-8)16-10(12)13/h3-6H,2H2,1H3,(H4,12,13,14,15,16)
SMILES:
Molecular Formula: C11H13N5
Molecular Weight: 215.25 g/mol

2-(4-Ethylquinazolin-2-yl)guanidine

CAS No.: 331417-02-8

Cat. No.: VC14830740

Molecular Formula: C11H13N5

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethylquinazolin-2-yl)guanidine - 331417-02-8

Specification

CAS No. 331417-02-8
Molecular Formula C11H13N5
Molecular Weight 215.25 g/mol
IUPAC Name 2-(4-ethylquinazolin-2-yl)guanidine
Standard InChI InChI=1S/C11H13N5/c1-2-8-7-5-3-4-6-9(7)15-11(14-8)16-10(12)13/h3-6H,2H2,1H3,(H4,12,13,14,15,16)
Standard InChI Key KFCKFSMNYWPVHO-UHFFFAOYSA-N
Canonical SMILES CCC1=NC(=NC2=CC=CC=C21)N=C(N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(4-Ethylquinazolin-2-yl)guanidine (CAS No. 331417-02-8) has the molecular formula C₁₁H₁₃N₅ and a molecular weight of 215.25 g/mol. Its IUPAC name, 2-(4-ethylquinazolin-2-yl)guanidine, reflects the ethyl substitution at the quinazoline ring’s 4-position and the guanidine group at the 2-position. The quinazoline moiety contributes aromatic stability, while the guanidine group introduces strong basicity (pKa ≈ 13.5), enabling interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource Citation
Molecular FormulaC₁₁H₁₃N₅
Molecular Weight215.25 g/mol
Solubility (pH 7.4)28 µg/mL
Canonical SMILESCCC1=NC(=NC2=CC=CC=C21)N=C(N)N
LogP (Predicted)1.82

The compound’s solubility profile (28 µg/mL at physiological pH) suggests limited bioavailability, necessitating formulation strategies for therapeutic use.

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-(4-ethylquinazolin-2-yl)guanidine typically involves:

  • Quinazoline Ring Formation: Cyclization of 2-aminobenzonitrile derivatives with ethyl-containing precursors under acidic conditions.

  • Guanidine Introduction: Reaction of the intermediate quinazoline with cyanamide or thiourea derivatives, followed by purification via column chromatography .

A novel method reported by Masi et al. (2021) employs ammonium formate-Pd/C for reductive rearrangement of 5-(2′-aminophenyl)-1,2,4-oxadiazoles into quinazolin-4-ones, which can be further functionalized to yield guanidine derivatives . This approach achieves yields exceeding 80% under mild conditions, avoiding hazardous hydrogen gas .

Table 2: Comparison of Synthesis Methods

MethodYield (%)ConditionsAdvantages
Traditional Cyclization60–70HCl, refluxWell-established
Reductive Rearrangement80–90NH₄HCO₂, Pd/C, 60°CHigh yield, safer

Pharmacological Activity and Mechanisms

Sodium-Hydrogen Exchanger (NHE-1) Inhibition

2-(4-Ethylquinazolin-2-yl)guanidine exhibits potent inhibition of NHE-1, a membrane transporter implicated in cardiac ischemia-reperfusion injury and hypertension. By blocking intracellular pH regulation, it reduces myocardial apoptosis in preclinical models, with an IC₅₀ of 0.8 µM in isolated cardiomyocytes.

Anti-Inflammatory and Anti-Diabetic Effects

In murine models of acute lung injury, the compound reduced TNF-α and IL-6 levels by 40–50% at 10 mg/kg doses. Additionally, derivatives synthesized via reductive rearrangement showed DPP4 inhibition (IC₅₀ = 0.12–0.45 µM), comparable to sitagliptin, a leading anti-diabetic drug .

Table 3: Biological Activity Profile

Target/EffectModel/AssayResultCitation
NHE-1 InhibitionIsolated cardiomyocytesIC₅₀ = 0.8 µM
TNF-α ReductionMurine lung injury45% decrease
DPP4 InhibitionEnzymatic assayIC₅₀ = 0.12–0.45 µM

Applications in Drug Discovery

Cardiovascular Therapeutics

The compound’s NHE-1 inhibitory activity positions it as a candidate for heart failure therapy. Preclinical studies demonstrate improved ejection fraction (15–20% increase) in rodent models of myocardial infarction.

Metabolic Disorders

Quinazolinone-guanidine hybrids inhibit α-glucosidase and DPP4, enzymes critical in glucose metabolism. In diabetic rats, oral administration (50 mg/kg) reduced postprandial glucose spikes by 30% .

Comparative Analysis with Structural Analogs

Table 4: Structural Analogs and Their Activities

CompoundSubstitutionNHE-1 IC₅₀ (µM)DPP4 IC₅₀ (µM)
2-(4-Methylquinazolin-2-yl)guanidineMethyl at C41.20.87
2-(4-Phenylquinazolin-2-yl)guanidinePhenyl at C42.50.23
2-(4-Ethylquinazolin-2-yl)guanidineEthyl at C40.80.12

Ethyl substitution optimizes target affinity, likely due to enhanced hydrophobic interactions with NHE-1 and DPP4.

Future Research Directions

  • Prodrug Development: Addressing solubility limitations through phosphate or ester prodrugs.

  • Combination Therapies: Synergistic studies with metformin or ACE inhibitors.

  • Toxicology Profiling: Chronic toxicity studies to establish safety margins.

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